molecular formula C22H20N4O3 B2497540 N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide CAS No. 898415-95-7

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2497540
CAS No.: 898415-95-7
M. Wt: 388.427
InChI Key: ZBEFPLMKBBDEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Agents

New derivatives of N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the quest for novel antiallergic compounds. These compounds, through variations in indole substituents and alkanoic chain lengths, have shown promising antiallergic potency. Specifically, one amide demonstrated a significantly higher potency than astemizole in histamine release assays, indicating potential applications in allergy treatment (Menciu et al., 1999).

Antimycobacterial Activity

Research on nitrobenzamide derivatives has uncovered a series of compounds with considerable in vitro antitubercular activity. Four specific derivatives were identified with excellent Minimum Inhibitory Concentration (MIC) values, providing a new direction for antitubercular drug development (Wang et al., 2019).

Antitumor Agents

The synthesis and study of N-aryl(indol-3-yl)glyoxamides have shown significant cytotoxic activity against various cancer cell lines. The presence of N-(pyridin-4-yl) moiety was crucial for activity, with one derivative showing activity as potent as leading compounds in this category (Marchand et al., 2009).

Nanoparticle Synthesis

A nickel(II) complex of a related nitrobenzamide compound has been synthesized and used as a precursor for nickel sulfide nanocrystals, demonstrating potential applications in materials science (Saeed et al., 2013).

Catalysis in Organic Synthesis

Certain benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown efficiency as catalysts for Friedel–Crafts alkylations, highlighting their utility in synthetic organic chemistry (Huang et al., 2011).

Mechanism of Action

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(17-6-3-8-19(13-17)26(28)29)24-15-21(18-7-4-11-23-14-18)25-12-10-16-5-1-2-9-20(16)25/h1-9,11,13-14,21H,10,12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFPLMKBBDEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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